3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-15-2-4-16(5-3-15)13-27-21(24-25-23(27)29)17-8-10-26(11-9-17)22(28)18-6-7-19-20(12-18)31-14-30-19/h2-7,12,17H,8-11,13-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUQRVXNZZZGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1,3-benzodioxole-5-carbaldehyde with piperidine to form the corresponding piperidinyl derivative. This intermediate is then reacted with 4-methylbenzyl chloride under basic conditions to introduce the 4-methylphenyl group. Finally, the triazolone ring is formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
*Calculated based on structural formula.
Substituent-Driven Property Analysis
Benzodioxole vs. Thiophene (in ) is less electron-rich, which might reduce binding affinity but improve metabolic stability .
4-Methylbenzyl vs. 4-Methoxybenzyl: The 4-methylbenzyl group in the target compound increases lipophilicity (logP ~3.5*), favoring membrane permeability.
Piperidine Linkage :
- Piperidine in all compounds improves solubility. The benzodioxole-carbonyl substitution in the target compound may sterically hinder interactions compared to smaller substituents like acetyl () .
Biological Activity
The compound 3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to a class of triazole derivatives that have garnered interest in pharmaceutical research due to their diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O5 |
| Molecular Weight | 436.47 g/mol |
| LogP | 3.1043 |
| Polar Surface Area | 82.055 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds against bacterial strains such as Escherichia coli and Bacillus subtilis, the compound demonstrated notable antibacterial effects, likely attributed to its structural features that enhance membrane permeability and disrupt bacterial cell functions .
Anticancer Properties
The compound has shown promising results in anticancer assays. It influences cellular processes by inducing apoptosis in cancer cells and causing cell cycle arrest at the S phase. The mechanism involves interaction with tubulin, which is crucial for mitotic spindle formation. Additionally, studies have indicated that compounds with similar structures can inhibit key enzymes involved in cancer progression .
Enzyme Inhibition
The compound's biological activity is partly mediated through enzyme inhibition. It has been reported to interact with various enzymes, including those involved in the biosynthesis of sterols in fungi, which may contribute to its antifungal properties . The inhibition of these enzymes disrupts essential cellular processes in target organisms.
Study 1: Antimicrobial Efficacy
In a comparative study of several triazole derivatives, the compound was tested against a panel of microbial strains. Results indicated a minimum inhibitory concentration (MIC) of 25 μg/mL against Candida albicans, showcasing its potential as an antifungal agent .
Study 2: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results revealed a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 50 μg/mL. The study concluded that the compound could serve as a lead structure for developing new anticancer therapies .
The biological activity of this compound is attributed to its ability to bind with specific biomolecules and alter their functions. Key mechanisms include:
- Enzyme Interaction : The compound inhibits enzymes critical for cellular metabolism.
- Apoptosis Induction : It activates pathways leading to programmed cell death in cancer cells.
- Cell Cycle Regulation : The compound disrupts normal cell cycle progression, particularly affecting the S phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
